Methacrylamide
Overview
Description
Methacrylamide is an organic compound with the formula CH2=C(CH3)C(O)NH2 . It is a colorless or white solid and is a monomer for the production of polymers and copolymers, some of which are used in hydrogels . It is also a precursor of methyl methacrylate . Methacrylamide is a functional monomer with three functional groups—vinyl, methyl, and amide—in one molecule and serves as an ingredient in the manufacturing of chemicals utilized across various industries and applications .
Synthesis Analysis
Polymethacrylamide (PMAAm) can be synthesized via a cost-efficient photoiniferter reversible addition–fragmentation chain transfer (RAFT) polymerization . The microwave-induced synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) was carried out by free radical initiation using cerric (IV) ammonium nitrate (CAN) as a redox initiator .Molecular Structure Analysis
Methacrylamide is a member of acrylamides and a primary carboxamide . Its molecular formula is C4H7NO .Chemical Reactions Analysis
Methacrylamide is involved in various chemical reactions. For instance, it is used in the production of hydrogels . It is also used in the synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) via free radical initiation .Physical And Chemical Properties Analysis
Methacrylamide is a colorless or white solid . Its molar mass is 85.106 g·mol−1 . It appears as white odorless crystals . Its density is 1.10-1.12 g/cm3 . It has a melting point of 106 to 109 °C and a boiling point of 215 °C . It is soluble in water with a solubility of 202 g/L at 20 °C .Scientific Research Applications
Biomedical Applications
Methacrylamide, particularly N-(2-hydroxypropyl)methacrylamide (HPMA), is used extensively in biomedical research. HPMA copolymers have been developed as carriers for biologically active compounds, especially anticancer drugs, offering a promising avenue for macromolecular therapeutics in cancer treatment (Kopeček & Kopec̆ková, 2010). Molecular imaging technologies have employed HPMA copolymers to study the mechanism of drug delivery, enhancing our understanding of pharmacokinetics and drug targeting efficiency in both animal models and human patients (Zheng-Rong Lu, 2010).
Immunomodulatory Effects
Research has shown that polymers like poly N-(2-hydroxypropyl)methacrylamide (Duxon) exhibit immunosuppressive effects. These properties have been leveraged to prolong the survival of skin grafts and reduce lymphocyte reactions, indicating potential applications in transplantation and immune-related therapies (Paluska et al., 1980).
Polymerization and Copolymerization
The radical polymerization of N-(2-hydroxypropyl)methacrylamide has been a subject of study, revealing insights into the molecular weight and properties of the resulting polymers. This research is crucial for the design and synthesis of polymers with specific characteristics for various applications (Kopeček & Baẑilová, 1973).
Polymer Therapeutics in Cancer
Methacrylamide-based polymers are being designed for combination therapies in hormone-dependent cancers, utilizing their ability to carry and release multiple drugs in a controlled manner. This has significant implications for improving the efficacy and specificity of cancer treatments (Vicent et al., 2005).
Dental Applications
In dentistry, methacrylamides are being explored as components for dental adhesive systems. They offer enhanced resistance to hydrolytic and enzymatic degradation, which is crucial for the longevity and effectiveness of dental restorations (Fugolin et al., 2019).
Hydrogel Development
Methacrylamide is used in creating responsive hydrogels. For example, the development of chymotrypsin responsive hydrogels using methacrylamide-linked peptides showcases its potential in creating smart materials that respond to biological stimuli (Plunkett, Berkowski, & Moore, 2005).
Wound Healing Applications
Fluorinated methacrylamide chitosan hydrogels have been developed to enhance collagen synthesis in wound healing. These hydrogels improve oxygen availability in the wound area, demonstrating the potential of methacrylamide derivatives in advanced wound care (Patil et al., 2016).
Safety And Hazards
Methacrylamide is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Future Directions
Methacrylamide-based polymers have been used in numerous areas of engineering and materials science . They demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .
properties
IUPAC Name |
2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPSGWSUVKBHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25014-12-4 | |
Record name | Polymethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029600 | |
Record name | Methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Methacrylamide | |
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Product Name |
Methacrylamide | |
CAS RN |
79-39-0 | |
Record name | Methacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methacrylamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079390 | |
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Record name | METHACRYLAMIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24147 | |
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Record name | METHACRYLAMIDE | |
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Record name | 2-Propenamide, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methacrylamide | |
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Record name | Methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.094 | |
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Record name | 2-METHYLACRYLAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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